(5-amino-1-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α, β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry
In organic synthesis, (5-amino-1-methyl-1H-pyrazol-4-yl)methanol serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (5-amino-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation. The compound’s ability to form hydrogen bonds and interact with active sites of proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
- (5-amino-1-methyl-1H-pyrazol-4-yl)ethanol
- (5-amino-1-methyl-1H-pyrazol-4-yl)propane
Uniqueness
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring. The presence of both amino and hydroxyl groups at distinct positions allows for diverse chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9N3O |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
(5-amino-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C5H9N3O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3,6H2,1H3 |
InChI Key |
KHNFBMNDDXEIDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CO)N |
Origin of Product |
United States |
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